molecular formula C10H15ClN2O2 B8098295 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride CAS No. 1965310-32-0

4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride

Cat. No.: B8098295
CAS No.: 1965310-32-0
M. Wt: 230.69 g/mol
InChI Key: LPKLGWPLGCIZPK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl 4-aminobutanoate and hydrazine hydrate.

  • Reaction Steps: The process involves the formation of an intermediate hydrazone, followed by cyclization to form the indazole ring. The final step involves esterification and hydrochloride formation.

  • Reaction Conditions: The cyclization step is usually carried out under acidic conditions, and the esterification is performed using ethanol in the presence of a strong acid catalyst.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using crystallization techniques to remove impurities and obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: The indazole ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the indazole ring to its reduced forms.

  • Substitution: Substitution reactions at different positions of the indazole ring can lead to the formation of a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the indazole ring.

  • Reduced Products: Reduced forms of the indazole ring.

  • Substituted Products: A variety of substituted indazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Biology: Indazole derivatives have shown biological activity, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound and its derivatives are explored for their potential therapeutic applications in treating various diseases. Industry: Indazole derivatives are used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride exerts its effects depends on its specific biological target. The compound may interact with enzymes, receptors, or other molecular targets to produce its biological effects. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Indazole-3-carboxylic acid ethyl ester: A closely related compound with a similar structure but different substitution pattern.

  • 1H-Indazole-4-carboxylic acid: Another indazole derivative with a different functional group.

Uniqueness: The uniqueness of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-4-3-5-9-8(7)6-11-12-9;/h6-7H,2-5H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKLGWPLGCIZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=C1C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965310-32-0
Record name 1H-Indazole-4-carboxylic acid, 4,5,6,7-tetrahydro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965310-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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